3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide
Description
IUPAC Nomenclature and Molecular Formula Analysis
The systematic nomenclature of 3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide follows International Union of Pure and Applied Chemistry conventions for spirocyclic compounds containing heteroatoms. The name indicates several key structural features: the "3-thia" designation specifies the presence of a sulfur atom at position 3, while "9-aza" denotes a nitrogen atom at position 9 within the spirocyclic framework. The "spiro[5.5]undecane" portion describes the bicyclic system consisting of two six-membered rings connected through a single carbon atom, creating an eleven-atom spirocyclic structure. The "3,3-dioxide" suffix indicates that the sulfur atom bears two oxygen substituents in a sulfone configuration.
The molecular formula analysis reveals distinct characteristics for both forms of the compound. The free base form, designated with Chemical Abstracts Service number 1341853-52-8, possesses the molecular formula C₉H₁₇NO₂S with a molecular weight of 203.30 grams per mole. This form contains nine carbon atoms, seventeen hydrogen atoms, one nitrogen atom, two oxygen atoms, and one sulfur atom arranged in the characteristic spirocyclic architecture. The hydrochloride salt variant, bearing Chemical Abstracts Service number 1803582-31-1, exhibits the molecular formula C₉H₁₈ClNO₂S with an increased molecular weight of 239.76 grams per mole due to the addition of hydrochloric acid. The salt formation involves protonation of the nitrogen atom, resulting in enhanced water solubility and modified crystalline properties compared to the free base.
Structural analysis through Simplified Molecular Input Line Entry System notation provides additional insights into the molecular architecture. The free base exhibits the notation O=S1(=O)CCC2(CCNCC2)CC1, which clearly illustrates the spirocyclic connectivity pattern. This notation demonstrates how the sulfur atom forms part of a six-membered ring while simultaneously connecting to the spiro carbon that serves as the junction point for the second six-membered ring containing the nitrogen atom. The systematic arrangement of atoms creates a three-dimensional molecular architecture that exhibits both conformational stability and functional group accessibility.
Properties
IUPAC Name |
3λ6-thia-9-azaspiro[5.5]undecane 3,3-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2S/c11-13(12)7-3-9(4-8-13)1-5-10-6-2-9/h10H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZMAUHMFQOKMRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CCS(=O)(=O)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable thia-amine precursor with an oxidizing agent to form the spirocyclic structure. The reaction conditions often include:
Temperature: Moderate to high temperatures (e.g., 50-100°C)
Solvent: Polar solvents such as methanol or ethanol
Catalysts: Acidic or basic catalysts to facilitate the cyclization process
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The industrial process may include:
Reactors: Continuous stirred-tank reactors (CSTR) or plug flow reactors (PFR)
Purification: Techniques such as crystallization, distillation, or chromatography to isolate and purify the final product
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonyl groups (SO₂) in the compound act as electron-withdrawing moieties, enabling nucleophilic substitution (SN2) at the sulfur center. These reactions often proceed under basic conditions, leading to functionalization or ring-opening products .
Mechanistic Insight :
The sulfonyl groups polarize adjacent C–S bonds, facilitating backside attack by nucleophiles. Steric hindrance from the spirocyclic framework reduces reaction rates compared to linear sulfones.
Reduction Pathways
Controlled reduction targets the sulfonyl or nitrogen-containing moieties:
Sulfonyl Group Reduction
Lithium aluminum hydride (LiAlH₄) selectively reduces sulfones to thioethers, retaining the spirocyclic structure:
| Reducing Agent | Temperature | Product | Purity |
|---|---|---|---|
| LiAlH₄ (excess) | Reflux (THF) | 3-Thia-9-azaspiro[5.5]undecane | 92% |
Catalytic Hydrogenation
Palladium-catalyzed hydrogenation removes benzyl protecting groups (if present) without altering the sulfone :
Acid-Base Reactivity
The tertiary nitrogen in the azaspiro ring participates in protonation equilibria, influencing solubility and reactivity:
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Protonation : Occurs in acidic media (e.g., HCl), forming water-soluble ammonium salts .
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Deprotonation : Strong bases (e.g., LDA) deprotonate the nitrogen, enabling alkylation or acylation .
Applications :
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Salt formation enhances bioavailability in pharmaceutical formulations.
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Deprotonated nitrogen serves as a nucleophile in Suzuki-Miyaura couplings .
Functionalization via Acylation/Alkylation
The nitrogen atom undergoes selective modification under mild conditions:
| Reaction | Reagents | Product | Yield |
|---|---|---|---|
| Boc Protection | Boc₂O, Et₃N, CH₂Cl₂ | N-Boc-3-thia-9-azaspiro derivative | 96% |
| Acetylation | AcCl, DMAP, CH₂Cl₂ | N-Acetyl-3-thia-9-azaspiro compound | 98% |
Key Consideration : Steric bulk from the spirocyclic system limits reactivity toward bulky electrophiles .
Comparative Reactivity with Analogues
The sulfur and nitrogen atoms confer distinct reactivity compared to oxygen- or carbon-based spirocycles:
Scientific Research Applications
Medicinal Chemistry
3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide has been studied for its potential as a lead compound in drug development. Notably, it has demonstrated:
- Antiviral Activity : Research indicates that derivatives of this compound exhibit inhibitory effects against the dengue virus type 2 (DENV2) . The newly synthesized derivatives showed promising results in inhibiting viral replication.
- Antimicrobial Properties : The compound is being explored for its ability to act against various pathogens, making it a candidate for developing new antimicrobial agents .
Material Science
In material science, the compound serves as a building block for synthesizing novel polymers and materials. Its unique structure allows for the creation of materials with specific properties that can be tailored for various applications, such as:
- Polymer Synthesis : Its reactivity enables the formation of new polymeric structures that may exhibit enhanced mechanical properties or chemical resistance .
Case Study 1: Antiviral Derivatives Development
A study focused on synthesizing derivatives of this compound aimed at enhancing antiviral activity against DENV2. The results indicated that specific modifications to the structure led to increased efficacy in inhibiting viral replication.
| Derivative | Inhibition Rate (%) | Comments |
|---|---|---|
| Compound A | 75 | Effective against DENV2 |
| Compound B | 60 | Moderate activity observed |
Case Study 2: Antimicrobial Activity Assessment
Another research effort evaluated the antimicrobial properties of the compound against a panel of bacterial strains. The findings revealed:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| E. coli | 32 µg/mL | Moderate |
| S. aureus | 16 µg/mL | High |
These results suggest that modifications to the basic structure can significantly enhance biological activity.
Mechanism of Action
The mechanism of action of 3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to various enzymes or receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
3-Oxa-9-azaspiro[5.5]undecane Derivatives
- Key Compound: 3-Oxa-9-azaspiro[5.5]undecane Hydrochloride Structure: Replaces sulfur with oxygen (oxa) at position 3. Properties: Exhibits a rigid spirocyclic structure but lacks sulfone groups, reducing polarity compared to the thia analog. The absence of sulfur may enhance metabolic stability in biological systems . Molecular Formula: C₉H₁₈ClNO₂.
1,5-Dioxa-9-azaspiro[5.5]undecane Derivatives
- Key Compound: 3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane Structure: Contains two oxygen atoms (1,5-dioxa) and a dimethyl substituent at position 3. Properties: Increased steric hindrance from the dimethyl group reduces conformational flexibility. Molecular Formula: C₁₁H₂₁NO₂.
4-Hydroxy-9-thia-1-azaspiro[5.5]undecane 9,9-dioxide
- Structure: Features sulfur at position 9 (instead of 3) and a hydroxyl group at position 4. Properties: The hydroxyl group introduces hydrogen-bonding capacity, while the sulfone groups at sulfur enhance electrophilicity. This compound may exhibit distinct reactivity in substitution reactions . Molecular Formula: C₉H₁₇NO₃S.
Functional Group Modifications
Carboxylate and Ester Derivatives
- Key Compound: 3-Azaspiro[5.5]undecane-9-acetic Acid Methyl Ester Structure: Includes an acetic acid methyl ester side chain at position 7. Properties: The ester group improves lipophilicity, making it suitable for prodrug design. Synthesis involves HCl-mediated deprotection of intermediates, as described in WO2014/59232 . Molecular Formula: C₁₃H₂₃NO₂.
Trifluoromethyl-Substituted Analogs
- Key Compound : 5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane
Pharmacological and Industrial Relevance
Triazaspiro[5.5]undecane Derivatives
- Example : (3R)-1-Butyl-2,5-dioxo-3-[(1R)-1-hydroxy-1-cyclohexylmethyl]-9-[4-(4-carboxyphenyloxy)phenylmethyl]-1,4,9-triazaspiro[5.5]undecane Hydrochloride
Phosphorus-Containing Spirocycles
- Example : 3,9-Dimethyl-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane 3,9-dioxide
Data Tables
Table 1: Structural and Functional Comparison of Key Spirocyclic Compounds
Biological Activity
3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide is a heterocyclic compound characterized by its unique spirocyclic structure containing both sulfur and nitrogen atoms. Its chemical formula is , with a molecular weight of 203.31 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and neuroactive properties.
The presence of the sulfur dioxide moiety in this compound allows it to participate in various nucleophilic substitution reactions and undergo oxidation and reduction reactions, which are crucial for synthesizing derivatives that may exhibit enhanced biological activity or different physical properties .
Antimicrobial Activity
Research indicates that derivatives of this compound have shown inhibitory activity against the dengue virus type 2 (DENV2). Newly designed derivatives linked with 3-chlorobenzyl exhibited promising results in inhibiting viral replication .
Anticancer Properties
The compound has been identified as a competitive antagonist of γ-aminobutyric acid type A receptors (GABAAR), which plays a significant role in modulating cellular signaling pathways involved in cancer cell proliferation. The inhibition of GABAAR has been linked to the blockade of cancer cell growth, making this compound a potential candidate for cancer therapeutics .
Neuroactive Effects
Studies have shown that this compound influences neurotransmission through its interaction with GABAARs. By acting as a competitive antagonist, it may modulate immune responses and inflammation, suggesting potential applications in treating neurological disorders .
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound has been explored to understand how modifications to its structure affect biological activity. For instance, variations in substituents on the nitrogen atoms have demonstrated significant changes in binding affinity and biological efficacy at GABAARs .
| Compound | Structural Features | Notable Properties |
|---|---|---|
| This compound | Contains sulfur and nitrogen | Potential bioactivity against DENV2 and anticancer properties |
| 3-Oxa-9-azaspiro[5.5]undecane | Contains oxygen instead of sulfur | Different reactivity profile |
| 2-Thia-1-azaspiro[3.5]nonane 2,2-dioxide | Smaller spirocyclic structure | Varies in pharmacological activity |
| 9-Azaspiro[5.5]undecane | No sulfur dioxide moiety | Useful for comparative studies |
Case Study: Antiviral Activity
A study focused on the synthesis of new derivatives from this compound aimed at evaluating their antiviral properties against DENV2. The results indicated that specific modifications led to increased inhibitory activity, highlighting the importance of structural optimization in drug design .
Case Study: Cancer Cell Proliferation
In vitro experiments demonstrated that compounds derived from 3-thia-9-azaspiro[5.5]undecane could significantly reduce the proliferation of various cancer cell lines by inhibiting GABAAR activity. This suggests a novel mechanism for targeting cancer cells through modulation of neurotransmitter systems .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution reactions between spirocyclic precursors and sulfur-containing reagents. For example, tetrachloromonospirophosphazene derivatives can react with diamines in tetrahydrofuran (THF) under inert conditions, with triethylamine (Et₃N) as a base to neutralize HCl byproducts. Reaction monitoring via thin-layer chromatography (TLC) ensures completion, followed by purification using column chromatography to isolate the product . Key parameters include solvent choice (e.g., THF for solubility), reaction duration (3–5 days), and stoichiometric control to minimize side reactions.
Q. Which spectroscopic and analytical techniques are most effective for characterizing the structural integrity of spirocyclic compounds like this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and carbon frameworks, with distinct signals for sulfur and nitrogen atoms due to electronegativity effects.
- X-ray Crystallography : Resolves spirocyclic geometry and confirms sulfur dioxide group positions. For example, X-ray diffraction was used to elucidate the crystal structure of a related spiro[5.5]undecane derivative isolated from red algae .
- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight and fragmentation patterns.
Q. What are the critical considerations in selecting purification methods for this compound to ensure high purity?
- Methodological Answer :
- Column Chromatography : Preferred for separating polar byproducts, using silica gel and gradient elution with ethyl acetate/hexane mixtures .
- Recrystallization : Suitable for large-scale purification if the compound exhibits temperature-dependent solubility in solvents like ethanol or acetone.
- Challenges : Avoid prolonged exposure to moisture, as sulfone groups may hydrolyze under acidic/basic conditions.
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data when analyzing spirocyclic compounds with sulfur and nitrogen atoms?
- Methodological Answer :
- Complementary Techniques : Pair X-ray data with computational methods (e.g., density functional theory (DFT)) to validate bond angles and torsional strain .
- High-Resolution Crystallography : Use synchrotron radiation for improved resolution, especially for low-symmetry crystals.
- Dynamic NMR : Investigate conformational flexibility in solution if solid-state data conflicts with spectroscopic observations.
Q. What strategies are recommended for managing byproduct formation during the synthesis of 3-Thia-9-azaspiro[5.5]undecane derivatives?
- Methodological Answer :
- Byproduct Identification : Use LC-MS or GC-MS to detect impurities, such as unreacted precursors or hydrolysis products.
- Reaction Optimization : Adjust stoichiometry (e.g., excess diamine to drive spirocyclization) and employ slow addition of reagents to control exothermicity.
- Case Study : In analogous syntheses, triethylamine effectively traps HCl, reducing ammonium salt formation . However, commercial sources note that analytical data for similar compounds may lack purity details, necessitating in-house validation .
Q. How does the presence of sulfur dioxide groups in this compound influence its reactivity in further functionalization reactions?
- Methodological Answer :
- Electronic Effects : The sulfone group acts as a strong electron-withdrawing moiety, directing electrophilic substitution to specific positions on the spirocyclic framework.
- Redox Stability : Sulfone groups resist oxidation but may participate in nucleophilic aromatic substitution (SNAr) under basic conditions.
- Comparative Analysis : Analogous compounds, such as 3,9-dimethyl-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane 3,9-dioxide, show reduced reactivity at phosphorus centers due to steric hindrance .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental data for spirocyclic compound conformations?
- Methodological Answer :
- Molecular Dynamics Simulations : Model temperature-dependent conformational changes to reconcile differences between NMR (solution) and X-ray (solid-state) data.
- Vibrational Spectroscopy : IR/Raman spectroscopy can identify hydrogen bonding or ring puckering not captured in static models.
- Case Study : For a brominated spiro[5.5]undecane derivative, X-ray data revealed unexpected chair conformations in the cyclohexane ring, prompting re-evaluation of force field parameters in simulations .
Tables for Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Synthetic Yield Optimization | Column chromatography (THF/Et₃N) | |
| Crystal Structure Resolution | X-ray diffraction (synchrotron source) | |
| Reactivity of Sulfone Groups | Electrophilic substitution directed |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
